Product packaging for Mmb-chmica(Cat. No.:)

Mmb-chmica

Cat. No.: B1164220
M. Wt: 370.5
InChI Key: ROWZIXRLVUOMCJ-FQEVSTJZSA-N

Description

MMB-CHMICA (also known as AMB-CHMICA) is a synthetic cannabinoid receptor agonist (SCRA) supplied for forensic and research applications. This indole-3-carboxamide compound is classified as a designer drug and is intended solely for the study of the pharmacokinetics, metabolic pathways, and toxicological profiles of novel psychoactive substances (NPS) . As a potent agonist of the CB1 receptor, it serves as a valuable pharmacological tool for investigating the endocannabinoid system . Researchers utilize this compound in analytical and metabolic studies; for instance, in vivo research using rat models has shown that its main metabolic reactions include mono-hydroxylations and hydrolysis of the carboxylic ester function, and it can be analyzed with techniques such as UHPLC-HRMS . It is critical for researchers to note that the use of this compound has been associated with severe adverse effects and fatalities in humans, underscoring the importance of its study . This product is strictly for professional laboratory research use. It is not intended for diagnostic or therapeutic use, nor for human consumption. This compound is a Schedule I controlled substance in the United States and is controlled or illegal in numerous other jurisdictions, including Canada, the United Kingdom, and Germany . It is the responsibility of the purchaser to ensure compliance with all local, state, national, and international regulations governing the handling of controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N2O3 B1164220 Mmb-chmica

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1

InChI Key

ROWZIXRLVUOMCJ-FQEVSTJZSA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Synonyms

methyl (1-(cyclohexylmethyl)-1H-indole-3-carbonyl)-L-valinate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthesis Pathways for MMB-CHMICA

The synthesis of this compound typically involves the coupling of a substituted indole-3-carboxylic acid with an amino acid ester. While specific detailed synthetic procedures for this compound itself are not extensively detailed in publicly available general literature, the synthesis of similar indole- and indazole-based synthetic cannabinoids provides insight into the likely pathways employed. nih.govdiva-portal.org A common strategy involves the formation of the amide bond between the indole-3-carboxylic acid moiety and the amino acid ester. This coupling step often utilizes coupling reagents to facilitate the reaction. researchgate.netnih.gov

Research into the synthesis of MDMB-CHMICA, a closely related analogue, has described the final coupling step involving the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with methyl (S)-2-amino-3,3-dimethylbutanoate (tert-leucinate). researchgate.netnih.gov This reaction can be performed using coupling agents such as oxalyl chloride, thionyl chloride, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netnih.gov Given the structural similarities, a comparable amide coupling reaction is likely central to the synthesis of this compound, utilizing methyl 2-amino-3-methylbutanoate instead of the tert-leucinate derivative.

Precursor Compounds and Reaction Mechanisms

The synthesis of this compound requires specific precursor compounds. Based on the structure, key precursors include:

An indole (B1671886) derivative substituted at the N1 position with a cyclohexylmethyl group. This would likely be 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid or a related activated form.

Methyl 2-amino-3-methylbutanoate (methyl L-valinate). The (S)-enantiomer of the amino acid ester is commonly used in the synthesis of this class of compounds, which aligns with the observed stereochemistry in related synthetic cannabinoids. wikipedia.orgnih.gov

The reaction mechanism for the final coupling step typically involves the activation of the carboxylic acid group of the indole derivative, followed by nucleophilic attack by the amino group of the amino acid ester. Using coupling agents like HATU, the carboxylic acid is converted into a reactive intermediate, which then reacts with the amine to form the amide bond. researchgate.netnih.gov The use of different coupling reagents and reaction conditions can influence the reaction efficiency and the impurity profile of the final product. researchgate.netnih.gov

Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

The synthesis of this compound analogues is a crucial aspect of structure-activity relationship (SAR) investigations. By systematically modifying different parts of the this compound structure, researchers can explore how these changes affect binding affinity and activity at cannabinoid receptors. mdpi.comresearchgate.netresearchgate.net

Studies on analogues of MDMB-CHMICA, which share the same core structure and linked group but differ in the amino acid moiety, have involved modifications to the indole core. For instance, chloroindole analogues of MDMB-CHMICA with chlorine substitutions at positions 2, 4, 5, 6, and 7 of the indole core have been synthesized. nih.govmdpi.comresearchgate.net These syntheses often involve starting with appropriately substituted indole precursors, followed by N1 alkylation with (bromomethyl)cyclohexane (B57075) and subsequent functionalization and amide coupling with the amino acid ester. nih.govmdpi.com

The synthesis of these analogues allows for the systematic study of how variations in the indole substitution pattern impact receptor binding. For example, chlorination at positions 4 and 5 of the indole core in MDMB-CHMICA analogues was found to reduce binding affinity compared to the parent compound, while chlorination at positions 2, 6, and 7 largely retained binding affinity. mdpi.comresearchgate.net

Interactive Table: Examples of MDMB-CHMICA Analogues Synthesized for SAR Studies

Analogue Position of Chlorine SubstitutionEffect on hCB1 Binding Affinity (Relative to MDMB-CHMICA)
2-chloroLargely retained
4-chloroReduced
5-chloroReduced
6-chloroLargely retained
7-chloroLargely retained

This data highlights the importance of specific structural elements on the pharmacological properties of these compounds.

Impurity Profiling in Synthesized Batches

Impurity profiling is essential for characterizing synthesized batches of this compound, particularly in the context of forensic analysis and understanding the products of clandestine synthesis. researchgate.netnih.govresearchgate.net Synthesis-related impurities can provide insights into the manufacturing process and the precursors used. researchgate.netnih.gov

Studies focusing on the impurity profile of MDMB-CHMICA, a closely related compound, have identified and characterized numerous synthesis-related impurities in seized and controlled synthesis samples. researchgate.netnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the identification and structural elucidation of these impurities. researchgate.netnih.govresearchgate.net

Controlled syntheses of MDMB-CHMICA using different coupling agents (oxalyl chloride, thionyl chloride, and HATU) and varying reaction conditions (time and temperature) have demonstrated that these factors significantly impact the impurity profile. researchgate.netnih.gov This indicates that variations in synthetic routes and conditions used in clandestine laboratories can lead to distinguishable impurity signatures. researchgate.netnih.gov

Research has identified fifteen key impurities in seized samples of MDMB-CHMICA, providing valuable data for forensic discrimination of different batches. researchgate.netnih.govresearchgate.net The interpretation of the chemical structures of these impurities offers insights into possible side reactions and incomplete conversions during the synthesis process. researchgate.netnih.gov

Interactive Table: Analytical Techniques Used in Impurity Profiling of MDMB-CHMICA

Analytical TechniqueApplication in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification of impurities. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for impurity identification. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of isolated impurities. researchgate.netnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile impurities and main component. researchgate.net

The presence and relative abundance of specific impurities can serve as a chemical fingerprint for a particular synthesis batch. researchgate.netnih.gov

Analytical Chemistry and Forensic Identification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are widely used to separate MMB-CHMICA from complex matrices before detection and identification.

LC-HRMS is a powerful technique for the detection and characterization of synthetic cannabinoids, including this compound, particularly in complex samples like impregnated papers or biological fluids fda.govkcl.ac.ukwikipedia.orgcfsre.orgeuseme.eu. This method combines the separation capabilities of liquid chromatography with the accurate mass measurement provided by high-resolution mass spectrometry.

Studies have successfully detected and characterized this compound in samples such as impregnated prison letters using UHPLC-HRMS kcl.ac.ukresearchgate.net. Full scan LC-HRMS can detect this compound, and targeted MS/HRMS product ion spectra can confirm its structure kcl.ac.uk. Fragment ions observed in the MS/MS spectrum of this compound, such as those at m/z 240.1376 and 144.0441, are used for structural confirmation kcl.ac.uk. These fragmentation patterns are often compared against in-house or commercially available HRMS libraries kcl.ac.uk. LC-HRMS methods have been developed for the qualitative analysis of synthetic cannabinoids in matrices like urban wastewater and pooled urine samples euseme.eu. These methods often involve solid-phase extraction (SPE) for sample preparation and utilize techniques like quadrupole-Orbitrap mass spectrometry with heated electrospray ionization (HESI) euseme.eu. The identification criteria typically include matching the accurate mass of the protonated molecule with a mass error below 5 ppm and identifying at least one product ion with a similar mass accuracy euseme.eu. LC-HRMS is also used in non-targeted screening approaches for the detection of known and unknown compounds in biological matrices nih.gov.

GC-MS is another common technique utilized for the identification of synthetic cannabinoids in forensic analysis fda.govcerilliant.comkcl.ac.uksigmaaldrich.comresearchgate.netoup.com. It involves the separation of volatile compounds by gas chromatography followed by detection and identification using mass spectrometry.

Purified samples of this compound have been analyzed using GC-MS to confirm their structural identification kcl.ac.uk. The results from GC-MS analysis are typically compared against spectral libraries, such as in-house libraries or commercial libraries like the Cayman GC-MS library kcl.ac.uk. While GC-MS is effective, some synthetic cannabinoids, including this compound and MDMB-CHMICA, may co-elute when using standard columns like the HP-5 column unodc.org. This co-elution issue can potentially be resolved by employing GC columns with different polarities, such as the more polar DB-35 column unodc.org. GC-MS assays have also been developed for the detection of synthetic cannabinoids in oral fluid samples uniroma1.it.

LC-MS/MS is a highly sensitive and specific technique widely applied for the detection and quantification of synthetic cannabinoids, including this compound, in various matrices, particularly biological samples fda.govwikipedia.orgcfsre.orgmdpi.comuni-tuebingen.denih.govmdpi.com. This method uses two stages of mass spectrometry after chromatographic separation, providing increased selectivity and lower detection limits.

LC-MS/MS methods are suitable for urine drug testing, forensic analysis, and clinical toxicology applications involving synthetic cannabinoids cerilliant.com. Certified reference materials of this compound are available for use as calibrators or controls in these methods cerilliant.com. LC-MS/MS has been used for the screening and confirmation of synthetic cannabinoids in urine samples cuny.edu. Dynamic multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for the targeted analysis of multiple synthetic cannabinoids simultaneously nih.govmdpi.comcuny.edu. This involves monitoring specific precursor-product ion transitions characteristic of the target analytes nih.govmdpi.comcuny.edu. LC-MS/MS methods have been developed and validated for the simultaneous detection of a large number of new psychoactive substances, including this compound, in blood samples mdpi.com. These methods often involve sample preparation steps like deproteinization and utilize gradient elution with mobile phases containing formic acid in water and acetonitrile (B52724) mdpi.com. The sensitivity of LC-MS/MS allows for the detection of synthetic cannabinoids at low concentrations in biological matrices nih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide valuable information about the structural characteristics of this compound.

NMR spectroscopy is a definitive technique for the structural elucidation of synthetic cannabinoids like this compound unodc.orgfda.govcerilliant.comkcl.ac.ukoup.comunodc.orgresearchgate.net. It provides detailed information about the carbon-hydrogen framework and connectivity within the molecule.

NMR characterization of this compound has been reported, with spectra consistent with previously published data kcl.ac.ukresearchgate.net. Various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are used to assign signals and confirm the structure oup.comnih.gov. For accurate NMR analysis, especially of seized materials, purification of the synthetic cannabinoid is often essential to obtain clear and interpretable spectra kcl.ac.uk. Semi-preparative LC/MS purification systems can be used to isolate pure synthetic cannabinoids for subsequent NMR analysis kcl.ac.uk. NMR analysis is considered invaluable for identifying compounds with similar mass spectra acs.org.

UV/VIS spectroscopy can provide some structural information about synthetic cannabinoids based on their absorption characteristics unodc.orgunodc.org. However, its utility for definitive identification can be limited due to similar spectra among different compounds.

UV/VIS spectroscopy is sometimes used in conjunction with chromatographic techniques uni-tuebingen.de. The UV spectra of this compound and MDMB-CHMICA have been reported to show absorption bands at 216 and 290 nm uni-tuebingen.de. While UV/VIS detection can be used in LC systems, the UV spectra of many compounds can be too similar to allow for unambiguous identification based solely on this technique unodc.org. Fluorescence detection (FD) in conjunction with LC has also been explored for the determination of synthetic cannabinoids, with this compound showing a maximum emission wavelength at 340 nm when excited at 297 nm nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification of synthetic cannabinoids, including this compound, particularly in complex matrices like herbal mixtures. unodc.org Gas chromatography with infrared detection (GC-IRD) can be employed to separate components in a sample, and the IR detector can identify them based on their unique IR spectra. unodc.org While the search results mention the use of IR spectroscopy for the characterization of MDMB-CHMICA analogues, they also indicate that IR is capable of differentiating between structurally similar compounds. nih.gov Access to a reference IR spectrum for this compound is necessary for definitive identification using this method. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of this compound, especially when analytical standards are unavailable. researchgate.netbg.ac.rs LC-QTOF-MS/MS and LC-MS/MS have been applied to identify this compound and study its fragmentation pathways. researchgate.netbg.ac.rs

Analysis of this compound using MS/HRMS has revealed characteristic fragment ions. For instance, fragment ions at m/z 240.1376 and 144.0441 were detected in the MS/MS spectrum of this compound. kcl.ac.uk These fragmentation patterns are crucial for confirming the structure of the identified synthetic cannabinoid. The fragmentation often occurs via the cleavage of the amide bond within the molecule. kcl.ac.uk

Table 1 presents representative HRMS fragmentation data for this compound.

Ion Typem/zProposed Fragment Structure
Fragment Ion240.1376(Likely related to the indole-carbonyl-cyclohexylmethyl portion)
Fragment Ion144.0441(Likely related to the valine methyl ester portion)
Precursor Ion[M+H]+371.2 researchgate.net

Note: Proposed fragment structures are based on common fragmentation patterns of similar synthetic cannabinoids and the molecular structure of this compound. Specific fragment structures require detailed analysis of HRMS data.

Multiple reaction monitoring (MRM) methods on LC-MS/MS instruments have been developed for the detection of this compound, utilizing specific ion transitions. researchgate.net For this compound, MRM transitions such as 371.2 > 240.2 (relative intensity 1), 371.2 > 144.1 (relative intensity 0.34), and 371.2 > 55.2 (relative intensity 0.26) have been reported. researchgate.net

Application in Forensic Materials

This compound has been detected in various forensic materials, highlighting its presence in the illicit drug supply.

Detection in Seized Materials (e.g., Powders, Herbal Mixtures, Blotting Paper)

This compound has been identified in different forms encountered in forensic casework. It has been detected in herbal mixtures, which are often marketed as "spice-like" products. unodc.orgresearchgate.net These mixtures may contain this compound as the sole active ingredient or in combination with other synthetic cannabinoids. researchgate.net

Significantly, this compound has also been found impregnated onto blotting paper. researchgate.netkcl.ac.ukcapes.gov.brkcl.ac.uk This method of preparation can facilitate the smuggling of synthetic cannabinoids into controlled environments like prisons. kcl.ac.ukkcl.ac.ukdrugsandalcohol.ieherts.ac.uk Analysis of seized prison letters has confirmed the presence of this compound on blotting paper. researchgate.netkcl.ac.ukresearchgate.netcapes.gov.brkcl.ac.uk Pure forms of synthetic cannabinoids, including this compound, are typically fine crystalline powders ranging in color from white to grey, brownish, or yellowish. unodc.org

Analytical techniques commonly used for the detection of this compound in seized materials include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-HRMS). unodc.orgresearchgate.netbg.ac.rsresearchgate.net Challenges in GC-MS analysis, such as co-elution with structurally similar compounds like MDMB-CHMICA, can be addressed by using GC columns with different polarities. unodc.org

Analytical Reference Standards and Certified Solutions

The accurate identification and quantification of this compound in forensic samples necessitate the use of analytical reference standards and certified solutions. kcl.ac.ukbertin-bioreagent.comdrugsandalcohol.ie These standards are crucial for comparison of retention times and mass spectra of analytes in seized materials. researchgate.net

Certified reference materials for this compound are available from various suppliers. sigmaaldrich.comcerilliant.comfishersci.comlgcstandards.com These materials are often provided as solutions, such as 100 µg/mL in methanol (B129727) or 1 mg/mL in acetonitrile, and are manufactured and tested to meet international standards like ISO/IEC 17025 and ISO 17034. caymanchem.comsigmaaldrich.comcerilliant.comlgcstandards.com The availability of such certified solutions is essential for developing and validating analytical methods for the detection and quantification of this compound in forensic and toxicological applications. sigmaaldrich.comcerilliant.comfishersci.com

Methodologies for Identification of Emerging Analogues Without Reference Standards

The continuous emergence of new synthetic cannabinoid analogues poses a challenge for forensic laboratories, as reference standards for these novel compounds may not be immediately available. sigmaaldrich.comojp.gov Methodologies have been developed to identify emerging analogues, including this compound when standards were not initially accessible. researchgate.netbg.ac.rs

High-resolution mass spectrometry (HRMS), particularly LC-QTOF-MS/MS, plays a vital role in the identification of unknown synthetic cannabinoids. researchgate.netbg.ac.rsresearchgate.netojp.gov This technique allows for the determination of the exact mass and provides detailed fragmentation patterns that can be used for structural elucidation. researchgate.netbg.ac.rskcl.ac.ukojp.gov By analyzing the fragmentation pathways and comparing them to known synthetic cannabinoid classes, it is possible to propose structures for new analogues. kcl.ac.ukojp.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used for the conclusive structural identification and characterization of synthetic cannabinoids, including emerging analogues, even without reference standards. researchgate.netbg.ac.rsresearchgate.net One-dimensional and two-dimensional NMR experiments can provide detailed information about the molecular structure. researchgate.netbg.ac.rs

In the absence of a specific reference standard, methanolic extracts of seized materials containing this compound have been successfully used to develop analytical methods, such as multiple reaction monitoring (MRM) on LC-MS/MS instruments. researchgate.netbg.ac.rs Retrospective analysis of archived HRMS data can also aid in the identification of previously uncharacterized synthetic cannabinoids and their metabolites. ojp.gov Furthermore, comparing analytical data (e.g., retention time and mass spectra) against in-house or commercial mass spectral libraries is a common approach for tentative identification, which can then be corroborated by HRMS or NMR. kcl.ac.ukoup.com

Pharmacological Investigations in Vitro and Animal Models

Cannabinoid Receptor Binding Affinity and Efficacy Studies

Investigations into MMB-CHMICA's interaction with cannabinoid receptors have revealed its potent binding and agonist activity, particularly at the CB1 receptor.

Human Cannabinoid Receptor 1 (hCB1) Binding Affinity (pKi, Ki values)

Studies have consistently shown that this compound exhibits high binding affinity for the human CB1 receptor. In vitro radioligand binding assays have determined pKi values in the high nanomolar to low micromolar range, corresponding to Ki values in the nanomolar range. For instance, one study reported a pKi value of 8.18 ± 0.11 for an indole (B1671886) derivative structurally related to this compound, indicating high CB1 affinity. frontiersin.org Another study evaluating a panel of SCRAs found CB1 binding affinities (Ki) ranging from 0.17 to 39 nM for indazole cores and 0.95 to 160 nM for indole cores, with tert-leucine amides and methyl esters generally showing the greatest affinities (Ki = 0.17–14 nM). researchgate.net, researchgate.net, nih.gov While a specific Ki or pKi for this compound itself from these broad studies is not explicitly stated, the data on related compounds with similar structural features (indole core, methyl L-valinate head group) suggest this compound likely possesses high affinity for hCB1.

Human Cannabinoid Receptor 2 (hCB2) Binding Affinity

Research indicates that this compound also binds to the human CB2 receptor, although its affinity for CB2 is generally lower than for CB1. Studies have reported moderate to high affinity at CB2 receptors, with pKi values ranging from 5.49 ± 0.03 to 9.92 ± 0.09 M for a range of SCRAs, including those structurally similar to this compound. frontiersin.org, researchgate.net, researchgate.net Some phenylalaninamides, structurally distinct from this compound but included in comparative studies, exhibited affinities up to an order of magnitude greater at CB2 compared to CB1. frontiersin.org

Agonist Activity and Potency (EC50 values)

This compound acts as a potent agonist at the CB1 receptor. Functional assays, such as fluorescence-based membrane potential assays, have demonstrated that this compound is a sub-micromolar to sub-nanomolar agonist at CB1. frontiersin.org One source reports MDMB-CHMICA, a closely related compound, as a highly potent full agonist of the CB1 receptor with an EC50 value of 0.14 nM. wikipedia.org While this value is for MDMB-CHMICA, it highlights the high potency observed in this class of compounds. Comparative studies have shown that newer indole and indazole carboxylate SCRAs, which include structural features found in this compound, are far more potent than older SCRAs like JWH-018, with EC50 values up to 100-fold lower in various cell signaling assays. mdpi.com

Table 1: Representative Binding Affinities and Potencies

ReceptorAssay TypeValue TypeValueNotesSource
hCB1Radioligand BindingpKi8.18 ± 0.11For a related indole derivative frontiersin.org
hCB1Binding AssayKi0.95 - 160 nMRange for indole-derived SCRAs researchgate.net, researchgate.net, nih.gov
hCB1Functional Assay (e.g., Membrane Potential)EC50Sub-micromolar to sub-nanomolarFor SCRAs including those similar to this compound frontiersin.org
hCB1Functional Assay (cAMP)EC500.14 nMFor MDMB-CHMICA (closely related) wikipedia.org
hCB2Radioligand BindingpKi5.49 - 9.92 MRange for various SCRAs frontiersin.org, researchgate.net, researchgate.net

Note: Specific values for this compound are limited in the provided snippets; values for closely related compounds or ranges for structural classes are included where direct data is unavailable.

Functional Assays (e.g., cAMP Accumulation, Beta-Arrestin Recruitment, Membrane Potential Assays)

Functional assays are crucial for understanding the downstream effects of this compound binding to cannabinoid receptors. Fluorescence-based membrane potential assays have shown that this compound and similar compounds act as agonists at both CB1 and CB2 receptors. frontiersin.org Studies using bioluminescence resonance energy transfer (BRET) assays have investigated the ability of SCRAs, including those structurally related to this compound, to engage Gi protein and recruit β-arrestin. biorxiv.org While some SCRAs show preferred signaling through β-arrestin2, this compound has been suggested to act as a potential "balanced" agonist, meaning it doesn't show a significant preference for either the G protein or β-arrestin pathways in certain assay systems. nih.gov, acs.org, acs.org, researchgate.net

Receptor Selectivity and Biased Agonism Profiles

This compound generally shows higher affinity and potency for the CB1 receptor compared to the CB2 receptor. frontiersin.org, researchgate.net, researchgate.net, nih.gov This preference for CB1 is a common characteristic among many synthetic cannabinoids responsible for psychoactive effects. unodc.org

Regarding biased agonism, studies using functional complementation-based assays to assess the recruitment of Gαi protein or β-arrestin2 to CB1 have indicated that this compound may be considered a "balanced" agonist. nih.gov, acs.org, acs.org, researchgate.net This suggests that it activates both G protein-dependent and β-arrestin-dependent signaling pathways without a strong bias towards one over the other, at least in the specific assay conditions tested.

Comparative Pharmacology with Other Synthetic Cannabinoids

This compound belongs to a class of synthetic cannabinoids that are often significantly more potent than earlier generations, such as JWH-018, and the phytocannabinoid Δ9-THC. wikipedia.org, researchgate.net, mdpi.com, researchgate.net Comparisons with closely related compounds, such as MDMB-CHMICA, highlight the impact of subtle structural variations on pharmacological profiles. For instance, MDMB-CHMICA has been reported to have an EC50 at CB1 significantly lower than that of JWH-018 and AB-CHMINACA. wikipedia.org Studies comparing a range of SCRAs have demonstrated that the specific core structure (indole vs. indazole), tail group, and head group significantly influence binding affinity and functional activity at CB1 and CB2 receptors. frontiersin.org, researchgate.net, researchgate.net, nih.gov, acs.org, nih.gov The tert-leucine and methyl ester head groups, present in compounds related to this compound, have been associated with high binding affinities. researchgate.net, researchgate.net, nih.gov

Table 2: Comparative Potency (EC50 at hCB1)

CompoundEC50 (nM)Relative Potency (vs. JWH-018)Source
MDMB-CHMICA0.14~8 times lower wikipedia.org
JWH-0181.131 wikipedia.org, ofdt.fr
AB-CHMINACA0.27~4 times lower wikipedia.org

Note: Data for MDMB-CHMICA is used as a reference point for the potency observed in this structural class.

In Silico Receptor-Ligand Docking and Molecular Modeling

In silico receptor-ligand docking and molecular modeling studies have been employed to investigate the potential interactions of this compound with cannabinoid receptors, particularly CB₁ and CB₂. These computational approaches aim to provide insights into the likely binding modes and affinities of the compound at the molecular level.

Studies utilizing in silico receptor-ligand docking have been used to rationalize binding trends for synthetic cannabinoid receptor agonists (SCRAs), including those structurally related to this compound, with respect to their interaction with CB₂ receptors. These investigations can indicate how variations in chemical structure, such as the rigidity of tail substituents, might influence binding affinity. frontiersin.orgfrontiersin.orgresearchgate.net

The methodology for such studies typically involves preparing both the ligand (this compound) and the receptor protein structures. For cannabinoid receptors like CB₁ and CB₂, cryo-EM structures (e.g., PDB: 6N4B for CB₁ and PDB: 6KPF or 6PT0 for CB₂) are often retrieved from databases like RCSB PDB. frontiersin.org Protein preparation involves steps such as assigning bond orders, adding hydrogens, and removing non-essential components like G proteins or cholesterol. frontiersin.org Ligands are prepared to generate energy-minimized 3D structures, often considering possible ionized states at physiological pH. frontiersin.orgfrontiersin.org

Molecular docking is then performed by generating a receptor grid to define the binding site, often centered on the cognate ligand. frontiersin.orgfrontiersin.org Docking algorithms, such as Glide, are used to predict potential binding poses of the ligand within the receptor's binding site and generate docking scores that estimate the strength of the predicted binding interaction. frontiersin.orgmdpi.com Parameters such as van der Waals radius scaling factors and partial charge cutoffs are adjusted during grid generation and ligand docking. frontiersin.orgfrontiersin.org

Molecular dynamics simulations can further complement docking studies by providing information on the stability and dynamic interactions of the receptor-ligand complex over time. mdpi.comrsc.orgelifesciences.org These simulations can involve energy minimization of the docked poses and analysis using force fields. mdpi.comrsc.org Techniques like Prime Molecular Mechanics-Generalised Born Surface Area (MM-GBSA) analyses can be used to estimate relative binding energies and assess the stability of the complex. mdpi.comrsc.org

Computational studies can also explore the binding site regions using tools like SiteMap to evaluate the hydrophobic and other interaction areas within the receptor pocket. frontiersin.org Analysis of predicted binding modes can highlight key interactions between the ligand and specific amino acid residues in the receptor binding site. rsc.org

While specific detailed data tables solely focused on the in silico docking scores or interaction energies of this compound itself were not extensively available in the provided search results, the general approach and findings from studies on related SCRAs provide a framework for understanding how this compound's interactions would be investigated computationally. For instance, studies on related compounds have shown that in silico docking can help explain observed differences in binding affinity based on structural variations. frontiersin.orgfrontiersin.orgresearchgate.net

The use of computational techniques like molecular docking and molecular dynamics simulations is a valuable approach in predicting protein-ligand binding affinity and understanding the molecular basis of interactions, although predicting in vivo activity from in vitro binding affinity alone can be challenging. cuny.edu These methods contribute to building a knowledge base that can help in understanding the structure-activity relationships of compounds like this compound. nih.gov

Computational MethodPurposeRelevant Findings/Applications (in related studies)
Receptor-Ligand DockingPredicting binding poses and estimating binding affinity (docking scores)Rationalizing binding trends based on structural variations, indicating influence of substituents on affinity. frontiersin.orgfrontiersin.orgresearchgate.net
Molecular Modeling/SimulationsAnalyzing stability and dynamic interactions of complexesProviding insights into the behavior of ligands within the binding site over time. mdpi.comrsc.orgelifesciences.org
Binding Site Analysis (e.g., SiteMap)Evaluating characteristics of the binding pocketIdentifying hydrophobic and other interaction regions relevant to ligand binding. frontiersin.org
MM-GBSA AnalysisEstimating relative binding energiesAssessing the stability of the receptor-ligand complex. mdpi.comrsc.org

Metabolism and Biotransformation Studies in Vitro and Animal Models

Identification of Phase I and Phase II Metabolites

The metabolic transformation of MMB-CHMICA results in a range of metabolites, identified through techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). Studies have identified both phase I and phase II metabolites. researchgate.netresearchgate.netresearchgate.net

O-Demethylation Pathways

O-demethylation has been identified as a significant metabolic pathway for this compound. researchgate.netnih.govresearchgate.net This reaction involves the removal of a methyl group from an oxygen atom within the this compound structure. The O-demethylated metabolite of this compound has been suggested as a potential biomarker for its consumption. nih.gov

Hydroxylation Pathways

Hydroxylation is another prominent phase I metabolic pathway for this compound. researchgate.netresearchgate.netuniklinik-freiburg.deuniklinik-freiburg.de This process involves the addition of a hydroxyl group (-OH) to the parent compound. Hydroxylation can occur at various sites on the this compound molecule, with the cyclohexylmethyl moiety being a primary site and the tert-butyl moiety a secondary site for this reaction. researchgate.net Hydroxylation of the indole (B1671886) moiety has been shown to be less significant. researchgate.net Monohydroxylated metabolites are among the main metabolites formed. researchgate.netnih.gov

Oxidative Deamination Pathways

While not as frequently highlighted as hydroxylation or ester hydrolysis for this compound specifically, oxidative deamination is a known metabolic pathway for some synthetic cannabinoids. For structurally related compounds like ADB-CHMICA, oxidative deamination to a hydroxyl metabolite has been observed. nih.gov

Elucidation of Other Biotransformation Products

Beyond O-demethylation and hydroxylation, other biotransformation products of this compound have been observed. Ester cleavage (hydrolysis of the methyl ester) is a major metabolic reaction. researchgate.netuniklinik-freiburg.deuniklinik-freiburg.denih.gov This hydrolysis product can undergo further hydroxylation. researchgate.netnih.gov In some studies, eleven metabolites were identified for this compound in zebrafish larvae, indicating a variety of metabolic transformations. nih.gov Phase II metabolism, primarily glucuronidation, has also been observed for synthetic cannabinoids, although specific details for this compound phase II metabolites were less detailed in the provided snippets. researchgate.netnih.govre-place.be

In Vitro Metabolic Models

In vitro models are widely used to study the metabolism of synthetic cannabinoids like this compound, providing controlled environments to identify metabolites and understand metabolic pathways.

Pooled Human Liver Microsome Studies

Pooled human liver microsomes (pHLM) are a common in vitro model used to investigate the phase I metabolism of this compound. researchgate.netuniklinik-freiburg.deuniklinik-freiburg.despringermedizin.de Studies using pHLM have confirmed the formation of metabolites observed in vivo, including products of ester hydrolysis and hydroxylation. researchgate.netuniklinik-freiburg.denih.gov These studies have shown that the metabolic profile in pHLM is comparable to that seen in authentic human urine samples. uniklinik-freiburg.deuniklinik-freiburg.de Human carboxylesterases (hCES), particularly hCES1b and hCES1c, have been identified as being involved in the hydrolysis of this compound, leading to the formation of its carboxylic acid metabolite. nih.gov Studies with pHLM have also indicated that this compound undergoes hydrolysis with relative amounts of metabolites formed ranging around 25%. nih.gov

Data Tables

While specific quantitative data tables detailing metabolite concentrations were not consistently available across the search results within the allowed scope, the following summarizes key metabolic reactions identified:

Metabolic PathwayType of ReactionMetabolite Class(es) Observed
Ester CleavageHydrolysisCarboxylic acid metabolite
O-DemethylationPhase IO-demethylated metabolite
HydroxylationPhase IMonohydroxylated, Dihydroxylated metabolites
Oxidative DeaminationPhase IHydroxyl metabolite (observed for analogues)
Further HydroxylationPhase IHydroxylated products of ester hydrolysis product
GlucuronidationPhase IIGlucuronide conjugates

Detailed Research Findings

Research findings indicate that the metabolism of this compound is dominated by ester cleavage and hydroxylation, primarily on the cyclohexylmethyl and tert-butyl moieties. researchgate.net The O-demethylated metabolite is considered a potential biomarker. nih.gov In vitro studies with pooled human liver microsomes corroborate the in vivo findings, demonstrating similar metabolic profiles. uniklinik-freiburg.deuniklinik-freiburg.de Human carboxylesterases, specifically hCES1b and hCES1c, play a role in the hydrolysis of this compound. nih.gov

Pooled Human Hepatocyte Studies

In vitro studies utilizing pooled human hepatocytes have been employed to investigate the metabolic fate of this compound. wikipedia.orgresearchgate.net These studies have shown that O-demethylation and hydroxylation are significant metabolic reactions for this compound. researchgate.net Specifically, O-demethylation in the methyl ester moiety is a main metabolic pathway. researchgate.net Hydroxylation can occur at various sites, including the cyclohexylmethyl and isopropyl moieties. researchgate.net

Research has identified several metabolites formed during incubation with pooled human hepatocytes. researchgate.net One study reported the detection of O-demethylation (M1) and hydroxylation in the isopropyl (M4) and cyclohexylmethyl (M2) moieties as initial metabolic steps for AMB-CHMICA (this compound). researchgate.net Further metabolism can lead to metabolites with combined hydroxylations (e.g., OH-isopropyl + OH-cyclohexylmethyl, M3) or O-demethylation and hydroxylation (e.g., O-demethylation + OH-cyclohexylmethyl, M5 and M6). researchgate.net

Differences in the number of isomers for certain hydroxylated metabolites have been observed between studies using different in vitro models. For instance, one study identified only one isomer for the OH-cyclohexylmethyl metabolite, whereas in vitro experiments with human hepatocytes previously reported four isomers for this metabolite. researchgate.net

Human carboxylesterases (hCES), particularly hCES1b and hCES1c, have been shown to contribute to the hydrolysis of this compound, leading to the formation of a carboxylic acid metabolite. nih.govresearchgate.net Studies investigating the in vitro contribution of hCES to the metabolism of various synthetic cannabinoids, including this compound, have quantified the relative amounts of the carboxylic acid metabolite produced by different hCES isoforms. nih.gov

Metabolite Type Metabolic Reaction(s) Observed in Human Hepatocytes?
M1 O-demethylation Yes researchgate.net
M2 (OH-cyclohexylmethyl) Hydroxylation (cyclohexylmethyl) Yes (multiple isomers reported previously) researchgate.net
M3 (OH-isopropyl+OH-cyclohexylmethyl) Hydroxylation (isopropyl and cyclohexylmethyl) Yes researchgate.net
M4 (OH-isopropyl) Hydroxylation (isopropyl) Yes researchgate.net
M5 (O-demethylation+OH-cyclohexylmethyl) O-demethylation + Hydroxylation (cyclohexylmethyl) Yes researchgate.net
M6 (O-demethylation+OH-cyclohexylmethyl) O-demethylation + Hydroxylation (cyclohexylmethyl) Yes researchgate.net
Carboxylic acid metabolite Ester hydrolysis (by hCES) Yes nih.gov

Enzyme kinetic studies with recombinant human carboxylesterases have provided insights into the affinity of this compound for these enzymes. The determined Km value for this compound with hCES1b was reported as 39.3 µM, and with hCES1c, it was 203 µM. nih.gov The relative in vitro intrinsic clearance (Clint) values were 0.53 AU/min/mg/µM for hCES1b and ranged from 7.57 to 73.6 AU/min/mg for hCES1c substrates, including this compound. nih.gov

In Vivo Animal Models for Metabolism and Pharmacokinetics

In vivo animal models, such as rodents and aquatic animals, are utilized to study the metabolism, pharmacokinetics, and tissue distribution of this compound in a more complex biological system. nih.govresearchgate.netmdpi.com

Rodent Models (e.g., Sprague-Dawley Rats)

Sprague-Dawley rats have been used to evaluate the in vivo metabolism and pharmacokinetics of this compound. nih.govresearchgate.net Studies in rats have shown that O-demethylation is a primary metabolic reaction, similar to in vitro findings. nih.govresearchgate.net Nine phase I metabolites, resulting from hydroxylation, dealkylation, and combinations thereof, have been identified in AMB-CHMICA (this compound) studies in rats. researchgate.net Four of these metabolites were also observed in pooled human hepatocyte incubations. researchgate.net

The metabolic pathways in rats involve O-demethylation in the methyl ester moiety. researchgate.netresearchgate.net Hydroxylation has also been observed in the cyclohexylmethyl and isopropyl moieties. researchgate.net

Metabolic Reaction(s) Number of Phase I Metabolites Identified in Rats
O-demethylation Included in total researchgate.net
Hydroxylation Included in total researchgate.net
Dealkylation Included in total researchgate.net
Combinations of reactions Included in total researchgate.net
Total Phase I Metabolites 9 researchgate.net

Studies comparing this compound with structurally related synthetic cannabinoids in rats have indicated differences in metabolic rates and tissue distribution. nih.govresearchgate.net O-demethylation occurred more rapidly for AMB-FUBINACA compared to AMB-CHMICA (this compound) in rats. nih.govresearchgate.net

Aquatic Animal Models (e.g., Zebrafish Larvae)

Zebrafish (Danio rerio) larvae have emerged as a useful in vivo model for evaluating the metabolism of new psychoactive substances, including synthetic cannabinoids like this compound. nih.govmdpi.comresearchgate.net The physiological and genetic homology between zebrafish and humans makes them a relevant model for identifying metabolic pathways. nih.govmdpi.com

Studies using zebrafish larvae have identified metabolites of this compound and proposed metabolic pathways. nih.govmdpi.com In one study, eleven metabolites were identified for this compound in zebrafish larvae. nih.gov The O-demethylated metabolite was identified as a potential biomarker for this compound in zebrafish studies. nih.gov The results obtained in zebrafish larvae have shown good correlation with metabolites found in previous in vitro incubations with human or rat hepatocytes. nih.gov

Animal Model Number of Metabolites Identified for this compound Potential Biomarkers Identified
Zebrafish Larvae 11 nih.gov O-demethylated metabolite nih.gov

Tissue Distribution and Excretion Profiles in Animal Models

Studies in Sprague-Dawley rats have investigated the tissue distribution and excretion profiles of this compound and its metabolites. nih.govresearchgate.net The parent compound and its O-demethylated metabolites have shown high bioaccumulation in the liver and were still detectable in this tissue 48 hours after injection. nih.govresearchgate.net

Differences in tissue distribution have been observed when comparing this compound with analogous compounds. For instance, AMB-FUBINACA appeared to cross the blood-brain barrier more readily than AMB-CHMICA (this compound), exhibiting a higher brain/serum concentration ratio in rats. nih.govresearchgate.net The different functionalization of the indazole/indole nitrogen in synthetic cannabinoids can lead to diverse metabolic reactions in this moiety and consequently result in different urinary metabolites. nih.govresearchgate.net

While specific detailed excretion profiles for this compound in animal models were not extensively detailed in the provided search results beyond the presence of metabolites in urine nih.govresearchgate.net, the detection of metabolites in urine is a common finding for synthetic cannabinoids as they are typically extensively metabolized before excretion. nih.gov

Characterization of Biologically Active Metabolites

One source mentions that all active metabolites may prolong the psychotropic and physiological effects of the parent compound and potentially contribute to the toxicity profile. researchgate.net Another source notes that the activity of the metabolites of AMB-CHMICA (this compound) was not reported in a specific in vitro metabolism study. researchgate.net

Further research is needed to fully characterize the biological activity of the identified this compound metabolites and their contribution to the in vivo effects.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Impact of Core, Tail, and Head Group Modifications on Receptor Binding and Activity

The core, tail, and head groups of synthetic cannabinoids significantly influence their interaction with cannabinoid receptors. nih.govnih.gov Studies on aminoalkylindole SCRAs, including those structurally related to MMB-CHMICA, have explored the impact of variations in these regions. nih.govacs.org For instance, subtle changes in the head moiety of 5F-pentylindoles can lead to distinct pharmacological profiles of Gᵢ₁ engagement. nih.govacs.org The addition of a methyl group at the head moiety of 5F-MMB-PICA, resulting in 5F-MDMB-PICA, dramatically increased both the efficacy and potency at the CB₁ receptor. nih.govacs.org This highlights the sensitivity of receptor interaction to even minor structural alterations in the head group.

Structure-activity relationships have been characterized by assessing both the affinity of a drug for its receptor and its ability to produce an agonist response. researchgate.net This involves evaluating potency (EC₅₀) and efficacy (Emax) values through in vitro assays, such as β-arrestin recruitment assays and G protein engagement assays. nih.govacs.org

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, particularly the presence of chiral centers, can significantly impact the biological activity of synthetic cannabinoids. This compound contains a chiral center at the alpha carbon of the valine group. nih.gov Studies on other carboxamide-type SCRAs derived from amino acids, such as those based on valine or tert-leucine, have demonstrated that enantiomers can exhibit different potencies and efficacies at cannabinoid receptors. nih.govresearchgate.net

For example, (S)-enantiomers of certain indazole-3-carboxamide SCRAs have shown enhanced potency at both CB₁ and CB₂ receptors compared to their (R)-enantiomers. nih.gov The difference in potency between enantiomer pairs can vary depending on structural features, being more pronounced for compounds with an amine moiety compared to those with an ester moiety. nih.gov The (S)-configuration is often associated with higher potency and efficacy. researchgate.net The absolute configuration of seized MDMB-CHMICA, a closely related compound, has been reported as (S). scribd.com

Mechanistic Insights from SAR Studies

SAR studies provide mechanistic insights into how synthetic cannabinoids interact with cannabinoid receptors at a molecular level. These studies, often complemented by crystallographic and cryo-EM data of cannabinoid receptors, help to understand the binding pocket interactions and the conformational changes induced by ligand binding. nih.govacs.org

For instance, the addition of a methyl group in the head moiety of 5F-MDMB-PICA compared to 5F-MMB-PICA was shown to change the dynamics of the agonist binding pocket and cause conformational changes in transmembrane helices 1 and 2 of the CB₁ receptor. nih.govacs.org Mutational studies targeting specific residues within the receptor, such as those in transmembrane helix 2, have also been used to investigate their involvement in SCRA-mediated superagonism. nih.govbiorxiv.org These studies indicate that certain residues are implicated in conferring the high efficacy observed with some SCRAs. nih.govbiorxiv.org

SAR studies also contribute to understanding biased agonism, where ligands can differentially activate distinct signaling pathways downstream of the receptor. acs.orgresearchgate.net While this compound was suggested as a potential 'balanced' agonist in one study, meaning it doesn't show a strong preference for either G protein or β-arrestin signaling, other SCRAs have demonstrated biased signaling. researchgate.netacs.org Understanding these nuances in signaling is important for elucidating the diverse pharmacological effects of SCRAs. researchgate.net

Correlation between Structural Features and Metabolic Pathways

The structural features of synthetic cannabinoids significantly influence their metabolic fate in the body. researchgate.netresearchgate.net SMR studies aim to identify the major metabolic pathways and the enzymes responsible, which is crucial for identifying biomarkers of consumption. researchgate.netnih.gov

For SCRAs with ester head moieties, such as the methyl valinate (MMB) group in this compound, ester hydrolysis is a prominent metabolic pathway. researchgate.netspringermedizin.de This leads to the formation of the corresponding carboxylic acid metabolite. chemtos.com In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating these metabolic transformations. researchgate.netresearchgate.net

Besides ester hydrolysis, other common phase I metabolic pathways for synthetic cannabinoids include hydroxylation, dihydrodiol formation on the tail group, and N-dealkylation. researchgate.netspringermedizin.de The specific sites of hydroxylation can vary depending on the structure. researchgate.net For example, the preferred hydroxylation site of ADB-FUBIATA differed from that of ADB-FUBICA despite a minor structural difference, emphasizing that metabolic predictions based solely on structure should be experimentally validated. researchgate.net Phase II metabolism, such as glucuronidation, can also occur, although often to a lesser extent than phase I transformations for some SCRAs. researchgate.netspringermedizin.de

Clear SMRs have been identified for various classes of SCRAs, which can aid in predicting the metabolites of emerging compounds and guide the development of analytical methods for their detection in biological samples. researchgate.netnih.gov

Epidemiological Context and Forensic Intelligence

Global and Regional Emergence Patterns of MMB-CHMICA

This compound, also known by the synonym AMB-CHMICA, is an indole-based synthetic cannabinoid that has appeared on the designer drug market. wikipedia.orgwikipedia.org While initially sometimes mislabelled as MMB-CHMINACA, it was identified as a distinct compound. wikipedia.org The emergence of this compound is part of a broader trend of new psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), continuously appearing on the illicit drug market. unodc.orgaegislabs.com

The emergence patterns of synthetic cannabinoids like this compound are dynamic, with new analogues and product formulations frequently appearing. unodc.orgaegislabs.comkcl.ac.uk These substances can be found in various forms, including herbal mixtures, powders, e-liquids, and impregnated paper, posing challenges for monitoring and detection. unodc.orgkcl.ac.uk

This compound has been detected in various regions globally. For instance, it was identified in seized samples in Kuwait in 2018, belonging to the indole-3-carboxamide family of synthetic cannabinoids. researchgate.netresearchgate.net In Europe, MDMB-CHMICA (which was sometimes confused with this compound in early reports) was reported in the European drug market around September 2014 and was linked to intoxications in Poland in 2015. researchgate.netofdt.fr Reports from Germany in late 2014 and early 2015 also noted seizures, although initial reporting sometimes conflated it with MMB-CHMINACA. ofdt.fr

Detection Trends in Seized Materials and Forensic Casework

The detection of this compound in seized materials and forensic casework is indicative of its presence and circulation in the illicit drug supply. In the United States, this compound was reported as the sixth-most common synthetic cannabinoid identified in drugs seized by the Drug Enforcement Administration (DEA) in 2018. wikipedia.org Data from forensic laboratories, such as those utilizing systems like STARLiMS, track the results of drug chemistry analyses of seized evidence. federalregister.gov

This compound has been detected in various matrices and forms in forensic investigations. It has been found in herbal mixtures, often mixed with other synthetic cannabinoids or compounds. ofdt.fr Powder form seizures have also been reported, with some samples showing high purity levels. ofdt.fr Notably, this compound has been detected in alternative formulations, such as e-liquids and impregnated paper, including seized prison letters, highlighting evolving methods of concealment and introduction. kcl.ac.ukresearchgate.net

Forensic analysis techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are employed for the identification and characterization of this compound in seized materials and biological samples. kcl.ac.ukresearchgate.net Challenges in detection can arise, such as the co-elution of this compound with other synthetic cannabinoids like MDMB-CHMICA during GC-MS analysis using certain columns, necessitating the use of different analytical approaches or columns for better separation. unodc.org High-resolution mass spectrometry (HRMS) is also a valuable tool for detecting impurities and synthetic by-products, which can aid in sample correlation and potential source attribution. researchgate.net

Data from forensic casework can provide insights into the prevalence of this compound relative to other synthetic cannabinoids. For example, while 5F-MDMB-PINACA and FUB-AMB were reported as highly prevalent in some U.S. forensic toxicology casework around 2018-2019, the landscape of prevalent synthetic cannabinoids is subject to change as new compounds emerge. ojp.gov

Interactive Table 1: Examples of Seizure Information for MDMB-CHMICA (Note: Early reports sometimes conflated MDMB-CHMICA and MMB-CHMINACA/MMB-CHMICA)

RegionYear(s) ReportedForm(s) SeizedNotesSource
GermanyLate 2014-2015Herbal mixtures, pure substanceHundreds of cases, mostly small quantities (0.1-3.8g). ofdt.fr ofdt.fr
Cyprus2015Herbal material (58g)6 seizures reported. ofdt.fr ofdt.fr
DenmarkSince Dec 2014Plant material (3.1g, 52.7g)Sprayed with MDMB-CHMICA, purchased via internet and shipped by mail. ofdt.fr ofdt.fr
Finland2015Postal deliveries (~50g)Mostly at Helsinki airport. ofdt.fr ofdt.fr
France2015Post parcels (<1g, 12g)Mixed with other substances in one case. ofdt.fr ofdt.fr
Kuwait2018Not specifiedIdentified among seized synthetic cannabinoids. researchgate.netresearchgate.net researchgate.netresearchgate.net
UK PrisonsNot specifiedImpregnated lettersDetected alongside AMB-FUBINACA. kcl.ac.ukresearchgate.net kcl.ac.ukresearchgate.net

Legal and Regulatory Status Across Jurisdictions (e.g., Schedule I, NPS Legislation)

The legal and regulatory status of this compound varies across different jurisdictions, reflecting efforts to control NPS. In the United States, this compound is classified as a Schedule I controlled substance. wikipedia.orgwikipedia.orgcaymanchem.comnih.gov Substances in Schedule I are determined to have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. nih.gov this compound was temporarily placed in Schedule I, and this status was later made permanent. federalregister.govfederalregister.govgovinfo.gov This scheduling imposes regulatory controls on activities involving this compound, including manufacture, distribution, importation, exportation, research, and possession. federalregister.govgovinfo.gov

In Europe, an implementing act was adopted by the European Commission in February 2017 to ban MDMB-CHMICA across the European Union, requiring Member States to subject it to control measures and criminal penalties by March 2018. wikipedia.org this compound is illegal in several European countries, including Austria, Croatia, Denmark, Estonia, Finland, Germany, Greece, Hungary, Latvia, Lithuania, Luxembourg, Norway, Poland, Sweden, Switzerland, and the United Kingdom. wikipedia.org Some countries control it under general drug control legislation, while others utilize specific NPS legislation. drugsandalcohol.ie For example, in Germany, it is listed in Anlage II, allowing authorized trade only and not prescribable. wikipedia.org In the UK, it is controlled under the Psychoactive Substances Act. wikipedia.org Sweden included MMB-CHMINACA/MDMB-CHMICA in its ordinance regarding the prohibition of certain goods dangerous to health in January 2015, later reclassifying some substances as narcotics. unodc.org

Internationally, MDMB-CHMICA (which, as noted, was sometimes used interchangeably with this compound in early reports) has been placed under international control in Schedule II of the 1971 Convention on Psychotropic Substances. unodc.orgdrugsandalcohol.ie

Interactive Table 2: Legal and Regulatory Status of this compound in Selected Jurisdictions

JurisdictionStatusNotesSource
United StatesSchedule I Controlled SubstancePermanent scheduling as of June 10, 2021. federalregister.gov wikipedia.orgwikipedia.orgcaymanchem.comnih.govfederalregister.gov
European UnionSubject to Control Measures and PenaltiesImplementing act adopted in Feb 2017, effective by Mar 2018. wikipedia.org wikipedia.org
GermanyAnlage II (Authorized trade only)Not prescriptible. wikipedia.org wikipedia.org
United KingdomUnder Psychoactive Substances Act / Class BIllegal. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
CanadaSchedule IIListed under the Controlled Drugs and Substances Act (CDSA). wikipedia.org wikipedia.org
SwedenIllegal / Narcotic SubstanceIncluded in prohibition ordinances and later reclassified. wikipedia.orgunodc.org wikipedia.orgunodc.org
SwitzerlandIllegal wikipedia.org wikipedia.org
AustriaIllegal wikipedia.org wikipedia.org
ChinaIllegal wikipedia.org wikipedia.org
CroatiaIllegal wikipedia.org wikipedia.org
DenmarkIllegal wikipedia.org wikipedia.org
EstoniaIllegal wikipedia.org wikipedia.org
FinlandIllegal wikipedia.org wikipedia.org
GreeceIllegal wikipedia.org wikipedia.org
HungaryIllegal wikipedia.org wikipedia.org
LatviaIllegal wikipedia.org wikipedia.org
LithuaniaIllegal wikipedia.org wikipedia.org
LuxembourgIllegal wikipedia.org wikipedia.org
NorwayIllegal wikipedia.org wikipedia.org
PolandIllegal wikipedia.org wikipedia.org
TurkeyIllegal wikipedia.org wikipedia.org
UN (1971 Convention)Schedule IIMDMB-CHMICA (sometimes used interchangeably with this compound in early reports) included. unodc.orgdrugsandalcohol.ie unodc.orgdrugsandalcohol.ie

Challenges for Public Health and Forensic Monitoring Systems

The emergence and proliferation of synthetic cannabinoids, including this compound, pose significant challenges for both public health and forensic monitoring systems. unodc.orgaegislabs.comojp.govcfsre.org One primary challenge is the rapid pace at which new synthetic cannabinoid analogues appear on the market, often with modified structures to circumvent existing legislation. aegislabs.comojp.gov This necessitates continuous monitoring and updating of analytical methods and reference standards in forensic and toxicology laboratories to ensure accurate identification. ojp.govcfsre.org

The structural diversity of synthetic cannabinoids and the potential for new analogues to emerge monthly make it difficult for testing procedures to keep pace. unodc.orgojp.gov By the time reference standards for newly identified compounds become commercially available and incorporated into testing protocols, a significant number of cases may have been missed. ojp.gov

Furthermore, synthetic cannabinoids are often encountered in various forms and mixtures, including herbal materials, powders, e-liquids, and impregnated paper, which can complicate analysis and identification. unodc.orgkcl.ac.uk The presence of multiple synthetic cannabinoids or other illicit drugs in a single sample is common. researchgate.netresearchgate.netofdt.fr

Analytical challenges, such as the co-elution of this compound with other synthetic cannabinoids during standard GC-MS analysis, require laboratories to utilize alternative methods or columns to ensure accurate differentiation and identification. unodc.org While HRMS offers enhanced capabilities for identifying unknown substances and impurities, its implementation and the interpretation of data require specialized expertise. researchgate.netojp.gov

For public health, the constantly changing landscape of synthetic cannabinoids means that information on the pharmacological and toxicological properties of newly emerging compounds is often limited or unavailable. unodc.org This lack of data makes it difficult to assess the risks associated with their use and to inform clinical responses to intoxications.

The clandestine nature of the production of these substances also means that seized materials may contain impurities and by-products, which can vary depending on the synthesis route and conditions. researchgate.net Characterizing these impurities can be valuable for forensic intelligence purposes, such as linking seizures or identifying production sources, but it adds another layer of complexity to the analytical process. researchgate.net

Research Gaps and Future Directions

Elucidation of Complete Metabolic Profiles in Diverse Animal Models

While studies have initiated the identification of MMB-CHMICA metabolites, a complete and detailed understanding of its metabolic fate across diverse animal models is still developing. Research using pooled human and rat hepatocytes has identified key metabolic pathways, including O-demethylation and hydroxylation of the cyclohexylmethyl moiety researchgate.net. Studies in zebrafish larvae have also identified eleven metabolites for this compound and proposed metabolic pathways, noting that results compared well with in vitro human and rat hepatocyte studies nih.gov. However, the comprehensive metabolic profiles in vivo in various animal species, which can offer insights into potential species-specific metabolic pathways and the formation of active or long-lived metabolites, require further detailed investigation. The contribution of specific human carboxylesterases (hCES) to this compound metabolism, particularly ester hydrolysis, has been explored in vitro, indicating that hCES1b and hCES1c are involved, although the extent of hydrolysis can vary compared to other SCRAs nih.gov. Further research is needed to fully elucidate all phase I and phase II metabolic transformations and their relative importance in vivo.

Development of Predictive Models for Novel Analogue Activity and Metabolism

The rapid emergence of novel SCRA analogues structurally related to compounds like this compound poses a significant challenge for forensic and toxicological laboratories. The development of robust in silico predictive models for the pharmacological activity and metabolic pathways of novel analogues based on their chemical structure is a critical future direction. While in silico tools have been used to predict metabolites for compounds like AMB-CHMICA (also known as this compound), with Meteor predicting the majority of metabolites, there were exceptions researchgate.net. Further refinement and validation of these models, integrated with in vitro and in vivo data, could significantly expedite the identification and characterization of new SCRAs and their potential metabolites, allowing for a more proactive response to the evolving illicit drug market.

Standardization of Analytical Methodologies for Emerging SCRAs

The accurate and reliable detection and quantification of this compound and its metabolites in biological matrices and seized materials are paramount for forensic toxicology and clinical analysis. Current analytical methods primarily utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), including high-resolution mass spectrometry (HRMS) nih.govresearchgate.netmdpi.comkcl.ac.uknih.gov. However, the continuous structural diversification of SCRAs necessitates ongoing method development and validation. A key challenge is the lack of readily available analytical standards for many new compounds and their metabolites nih.govmdpi.com. Future efforts should focus on the standardization of analytical methodologies, including sample preparation techniques (e.g., liquid-liquid extraction and solid-phase extraction) and the development of comprehensive spectral databases and reference materials to facilitate the identification and quantification of emerging SCRAs and their metabolites across different laboratory settings nih.govresearchgate.netmdpi.com. The use of non-targeted screening approaches like HRMS is a potential solution to overcome the limitations of targeted methods when standards are unavailable nih.govmdpi.com.

Q & A

Basic Research Questions

Q. What is the chemical structure and IUPAC nomenclature of MMB-CHMICA?

  • Answer : this compound (N-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]-L-valine methyl ester) is a synthetic cannabinoid with the molecular formula C₂₂H₃₀N₂O₃ (molecular weight: 370.5 g/mol). Its IUPAC name reflects the indole core substituted with a cyclohexylmethyl group and a valine methyl ester moiety. Structural verification requires spectroscopic techniques (e.g., NMR, IR) and mass spectrometry .
  • Key Data :

PropertyValue
CAS Number1971007-94-9
SynonymsAMB-CHMICA
Purity≥98%
Storage Conditions-20°C (stable ≥2 years)

Q. What analytical techniques are recommended for characterizing this compound in research settings?

  • Answer : Researchers should employ a combination of:

  • Chromatography : HPLC or GC-MS for purity assessment and separation of isomers.
  • Spectroscopy :
  • NMR (¹H, ¹³C) for structural elucidation.
  • IR to identify functional groups (e.g., carbonyl stretches).
  • High-resolution MS for molecular weight confirmation.
  • Cross-validation with certified reference materials (CRMs) is critical for forensic applications .

Q. How should researchers ensure the purity and stability of this compound during experimental workflows?

  • Answer :

  • Storage : Maintain at -20°C in airtight, light-protected containers to prevent degradation .
  • Purity Checks : Regular batch testing via chromatography (e.g., HPLC retention time consistency) and spectroscopic comparison to CRMs.
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions to establish shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound and its analogs?

  • Answer :

  • Synthetic Modifications : Systematically alter substituents (e.g., cyclohexylmethyl group, ester linkage) and synthesize analogs.
  • Activity Assays : Use in vitro CB1/CB2 receptor binding assays (e.g., competitive displacement with [³H]CP-55,940) to quantify affinity changes. Include positive (WIN 55,212-2) and negative controls.
  • Data Correlation : Apply QSAR models to link structural features (e.g., lipophilicity, steric bulk) to receptor binding data .

Q. What methodologies are effective in resolving contradictory pharmacological data observed in studies of this compound?

  • Answer : Contradictions often arise from:

  • Variability in Assay Conditions : Standardize protocols (e.g., cell lines, incubation times, buffer composition).
  • Sample Purity : Re-characterize compounds using orthogonal techniques (e.g., LC-MS vs. NMR).
  • Statistical Rigor : Use ANOVA or Bayesian meta-analysis to assess reproducibility across studies. Transparent reporting of outliers and experimental limitations is essential .

Q. What computational approaches are suitable for predicting the receptor binding affinity of this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CB1/CB2 receptors. Validate with crystallographic data (e.g., PDB: 5TGZ).
  • MD Simulations : Perform 100-ns simulations to assess binding stability and conformational changes.
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding values. Cross-validate predictions with experimental IC₅₀ data .

Q. What ethical and legal considerations apply to this compound research?

  • Answer :

  • Regulatory Compliance : this compound is a Schedule I controlled substance in the U.S. Researchers must obtain DEA licenses and institutional approval for procurement and handling.
  • Data Integrity : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for record-keeping.
  • Ethical Reporting : Disclose potential dual-use risks (e.g., misuse as a designer drug) in publications .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw spectral data in supplementary materials .
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets and computational outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mmb-chmica
Reactant of Route 2
Reactant of Route 2
Mmb-chmica

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.